7-Hydroxy-6,6-dimethylheptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-6,6-dimethylheptan-2-one is an organic compound with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol . It is characterized by a hydroxyl group at the seventh position and a ketone group at the second position on a heptane backbone, with two methyl groups at the sixth position. This compound is used in various chemical and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6,6-dimethylheptan-2-one can be achieved through several methods. One common approach involves the aldol condensation of 6,6-dimethylheptanal with formaldehyde, followed by a reduction step to yield the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale aldol condensation reactions followed by purification processes such as distillation or crystallization. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-6,6-dimethylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: 7-Oxo-6,6-dimethylheptanoic acid.
Reduction: 7-Hydroxy-6,6-dimethylheptanol.
Substitution: 7-Chloro-6,6-dimethylheptan-2-one.
Scientific Research Applications
7-Hydroxy-6,6-dimethylheptan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyl and ketone groups.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-6,6-dimethylheptan-2-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxyheptan-2-one
- 6,6-Dimethylheptan-2-one
- 7-Hydroxy-6-methylheptan-2-one
Uniqueness
7-Hydroxy-6,6-dimethylheptan-2-one is unique due to the presence of both a hydroxyl and a ketone group on a heptane backbone with two methyl groups at the sixth position. This unique structure imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
7-hydroxy-6,6-dimethylheptan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(11)5-4-6-9(2,3)7-10/h10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUBHPINPKTGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(C)(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.